Stibine

Beschreibung

Antimony powder appears as a silvery or gray solid in the form of dust. Denser than water and insoluble in water. Toxic by inhalation and by ingestion. May burn and emit toxic fumes if heated or exposed to flames. Used to make electric storage batteries and semiconductors.

Antimony(0) is an elemental antimony.

Antimony has been used in trials studying the treatment of Cutaneous Leishmaniasis.

Everyone is exposed to low levels of antimony in the environment. Acute (short-term) exposure to antimony by inhalation in humans results in effects on the skin and eyes. Respiratory effects, such as inflammation of the lungs, chronic bronchitis, and chronic emphysema, are the primary effects noted from chronic (long-term) exposure to antimony in humans via inhalation. Human studies are inconclusive regarding antimony exposure and cancer, while animal studies have reported lung tumors in rats exposed to antimony trioxide via inhalation. EPA has not classified antimony for carcinogenicity.

Antimony is an element with atomic symbol Sb, atomic number 51, and atomic weight 121.76.

Antimony is a mineral with formula of Sb. The IMA symbol is Sb.

A metallic element that has the atomic symbol Sb, atomic number 51, and atomic weight 121.75. It is used as a metal alloy and as medicinal and poisonous salts. It is toxic and an irritant to the skin and the mucous membranes.

Eigenschaften

IUPAC Name |

antimony | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATWJIUSRGPENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sb | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023879, DTXSID10872432 | |

| Record name | Antimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony, ion (Sb(3-)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.760 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Antimony powder appears as a silvery or gray solid in the form of dust. Denser than water and insoluble in water. Toxic by inhalation and by ingestion. May burn and emit toxic fumes if heated or exposed to flames. Used to make electric storage batteries and semiconductors., Dry Powder; Other Solid, Silver-white, lustrous, hard, brittle solid; scale-like crystals; or a dark-gray, lustrous powder; [NIOSH], SILVER-WHITE LUSTROUS HARD BRITTLE LUMPS OR DARK GREY POWDER., Silver-white, lustrous, hard, brittle solid with scale-like crystals, or a dark-gray, lustrous powder., Silver-white, lustrous, hard, brittle solid; scale-like crystals; or a dark-gray, lustrous powder. | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/58 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANTIMONY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTIMONY & COMPOUNDS (as Sb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/526 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Antimony | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

3182 °F at 760 mmHg (NTP, 1992), 1587 °C, 1635 °C, 2975 °F | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony, elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTIMONY & COMPOUNDS (as Sb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/526 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Antimony | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insoluble in water, Insoluble in dilute acid, Soluble in hot concentrated H2SO4, Solubility in water: none, Insoluble | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony, elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Antimony | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

6.684 at 77 °F (NTP, 1992) - Denser than water; will sink, 6.68 g/cu cm at 20 °C, 6.7 g/cm³, 6.69 | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony, elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTIMONY & COMPOUNDS (as Sb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/526 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Antimony | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

1 mmHg at 1627 °F (NTP, 1992), 1 mm Hg at 886 °C, 0 mmHg (approx) | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony, elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY & COMPOUNDS (as Sb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/526 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Antimony | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The metal produced by a simple pyrometallurgical reduction is normally not pure enough for a commercial product and must be refined. Impurities present are usually lead, arsenic, sulfur, iron, and copper. | |

| Record name | Antimony, elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Silver metal; hexagonal (gray antimony); black amorphous solid (black antimony), Silver-white, lustrous, hard, brittle metal; scale-like crystalline structure or dark gray, lustrous powder, Hexagonal (rhombohedral) crystals, Silvery or gray, lustrous metalloid, For more Color/Form (Complete) data for Antimony, elemental (6 total), please visit the HSDB record page. | |

CAS No. |

7440-36-0, 7803-52-3, 21879-61-8 | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stibine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony, ion (Sb(3-)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021879618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Antimony | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony, ion (Sb(3-)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Antimony Powder | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIMONY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IT35J3UV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Antimony, elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTIMONY & COMPOUNDS (as Sb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/526 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Antimony | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CC3D6AA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1167.3 °F (NTP, 1992), 630 °C, 630.028 °C (gray antimony); trans gray 0 (black antimony), 630 °C, 1166 °F | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/58 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Antimony, elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTIMONY & COMPOUNDS (as Sb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/526 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Antimony | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Introduction: Understanding Stibine, Antimony's Principal Hydride

An In-Depth Technical Guide to Stibine (SbH₃) for Scientific Professionals

Stibine (SbH₃), systematically named stibane, is the principal covalent hydride of antimony.[1][2] It is a colorless, highly toxic, and flammable gas with a disagreeable odor often compared to that of hydrogen sulfide (rotten eggs) or garlic.[1][2][3] As a heavy analogue of ammonia, stibine's inherent instability and hazardous nature demand a comprehensive understanding for its safe handling and application in research and industrial settings.[2][4] This guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of the core chemical properties, synthesis, handling protocols, and analytical methodologies for this significant pnictogen hydride. Its primary applications are found in the semiconductor industry, where high-purity stibine is used as an n-type gas-phase dopant for silicon.[1][2]

Molecular Structure and Physicochemical Properties

The reactivity and behavior of stibine are direct consequences of its molecular structure and physical characteristics.

Molecular Geometry and Bonding

Stibine adopts a trigonal pyramidal molecular geometry, similar to ammonia (NH₃).[4][5] The central antimony (Sb) atom is bonded to three hydrogen (H) atoms, with a non-bonding lone pair of electrons occupying the fourth position of a distorted tetrahedron.[6][7] The experimentally determined H–Sb–H bond angle is 91.7°, significantly smaller than the 107° angle in ammonia.[2][8] This compression is attributed to reduced sp³ hybridization in the central antimony atom. As one moves down the pnictogen group, the energy difference between the s and p orbitals increases, making hybridization less favorable.[7] Consequently, the Sb-H bonds have more p-character, and the lone pair resides in an orbital with more s-character, leading to bond angles closer to the 90° of unhybridized p-orbitals.[7] The Sb–H bond length is 1.707 Å (170.7 pm).[2][4]

Despite the presence of polar Sb-H bonds due to the difference in electronegativity between antimony (2.05) and hydrogen (2.20), the molecule's overall polarity is a subject of some debate, with sources describing it as both polar and nonpolar due to its molecular symmetry.[5] However, its trigonal pyramidal shape prevents the bond dipoles from canceling completely, resulting in a net molecular dipole moment.

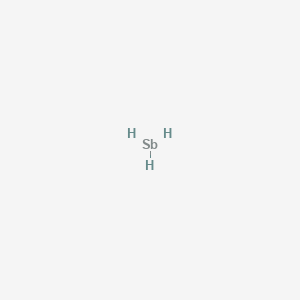

Caption: Molecular structure of Stibine (SbH₃).

Physical and Thermodynamic Data

The physical properties of stibine are critical for its storage, handling, and use in controlled environments. All quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | SbH₃ | [1][2] |

| Molar Mass | 124.784 g/mol | [1][2] |

| Appearance | Colorless gas | [1][3] |

| Odor | Disagreeable, like rotten eggs or garlic | [1][2][9] |

| Melting Point | -88 °C (-126 °F) | [2][10] |

| Boiling Point | -17 °C (1 °F) | [2][10] |

| Density (gas) | 5.48 g/L | [2] |

| Vapor Density (air=1) | 4.31 (Heavier than air) | [1][10] |

| Vapor Pressure | > 1 atm at 20 °C | [2][10] |

| Solubility in Water | Slightly soluble | [2][10] |

| Solubility in Ethanol | Soluble | [2] |

| Autoignition Temp. | 38 °C | [11] |

| Ionization Potential | 9.51 eV | [1][9] |

Chemical Reactivity and Stability

Stibine is a thermodynamically unstable compound, a characteristic that governs its chemical behavior.[12]

Thermal Decomposition

Typical for a heavy hydride, stibine is unstable with respect to its elements, antimony and hydrogen.[2] It decomposes slowly at room temperature and rapidly at 200 °C.[1][2][3]

2 SbH₃(g) → 2 Sb(s) + 3 H₂(g)

This decomposition is autocatalytic and can be explosive under certain conditions.[1][2] The process results in the deposition of a black mirror of metallic antimony, a reaction historically used for its detection in the Marsh test.[2][13] The positive heat of formation confirms its thermodynamic instability.[12]

Caption: Thermal decomposition pathway of Stibine.

Reactivity with Oxidants

Stibine is a powerful reducing agent and is readily oxidized, even by atmospheric oxygen.[2] It reacts violently with strong oxidizing agents such as chlorine, concentrated nitric acid, and ozone, creating significant fire and explosion hazards.[3][10][14]

SbH₃ + 0.75 O₂ → Sb + 1.5 H₂O

Controlled oxidation at very low temperatures can produce a metastable yellow allotrope of antimony.[2][12]

Synthesis and Experimental Protocols

Stibine is typically prepared by the reduction of antimony(III) compounds or the protonation of metal antimonides.[1] Due to its extreme toxicity and instability, synthesis must be performed in a well-ventilated fume hood or glovebox using appropriate safety measures.[15]

Protocol: Synthesis via Reduction of SbCl₃ with NaBH₄

This method is common for laboratory-scale synthesis, utilizing a standard hydride reducing agent.

Causality: The choice of sodium borohydride (NaBH₄) provides a source of hydride ions (H⁻) that readily reduce the antimony(III) center in antimony trichloride (SbCl₃) to form the volatile stibine gas. The reaction is performed in an inert atmosphere to prevent the immediate and violent oxidation of the stibine product by air.

Methodology:

-

Apparatus Setup: Assemble a Schlenk line apparatus or use a glovebox. The reaction flask should be equipped with a dropping funnel and a gas outlet connected to a cold trap (immersed in a dry ice/acetone bath, approx. -78 °C) to collect the stibine product. The exit from the cold trap must be vented through a scrubber containing a bleach solution to neutralize any un-trapped stibine.

-

Inert Atmosphere: Thoroughly flush the entire system with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove all oxygen.

-

Reagent Preparation: In the reaction flask, prepare a solution of antimony(III) chloride (SbCl₃) in a suitable solvent like diglyme. In the dropping funnel, prepare a solution of sodium borohydride (NaBH₄) in the same solvent.

-

Reaction: Cool the reaction flask in an ice bath. Slowly add the NaBH₄ solution dropwise to the stirring SbCl₃ solution. The reaction is as follows: 4 SbCl₃ + 3 NaBH₄ → 4 SbH₃(g) + 3 NaCl + 3 BCl₃ [2]

-

Product Collection: The gaseous SbH₃ produced will pass through the gas outlet and condense in the cold trap as a colorless liquid or solid. Maintain a slow, steady flow of the inert carrier gas to facilitate this transfer.

-

Termination and Quenching: Once the reaction is complete, slowly and carefully quench any excess NaBH₄ in the reaction flask by adding isopropanol, followed by water. The collected stibine in the cold trap can be used for subsequent reactions or analyses but should not be stored for extended periods due to its instability.[15][16]

Caption: Workflow for laboratory synthesis of Stibine.

Safety, Handling, and Toxicology

Stibine is an extremely hazardous substance requiring stringent safety protocols.

Toxicity and Health Effects

Stibine is a potent hemolytic poison, with a toxicity profile similar to that of arsine (AsH₃).[17][18][19]

-

Exposure Route: The primary route of exposure is inhalation.[3]

-

Mechanism of Action: The exact mechanism is not fully understood but is believed to involve binding to sulfhydryl groups and inducing oxidative stress, leading to the rapid destruction of red blood cells (hemolysis).[19][20]

-

Symptoms: Exposure can lead to delayed symptoms (several hours) which include headache, weakness, nausea, abdominal pain, and dark red urine (hemoglobinuria) due to hemolysis.[18][19] Severe exposure results in secondary renal and hepatic failure, which can be fatal.[20][21]

-

Exposure Limits: The recommended workplace limit (ACGIH TLV-TWA) is 0.1 ppm, and the level considered immediately dangerous to life or health (IDLH) is 5 ppm.[20]

Handling and Storage

-

Engineering Controls: All work with stibine must be conducted in a closed system, such as a glovebox or a continuously monitored, ventilated gas cabinet.[14][22] Explosion-proof electrical equipment and non-sparking tools are mandatory.[22]

-

Personal Protective Equipment (PPE): A gas-tight chemical protection suit with self-contained breathing apparatus (SCBA) is required when there is a potential for release.[14] Standard laboratory PPE is insufficient.

-

Storage: Stibine is supplied and stored in high-pressure steel cylinders.[11] Cylinders must be kept in a cool, dry, well-ventilated, and secure area, away from heat, ignition sources, and incompatible materials like oxidizers.[11]

-

Leak Detection: Continuous gas monitoring systems with audible alarms are essential in any area where stibine is used or stored.

Caption: Emergency response workflow for a Stibine leak.

Analytical Methodologies

Accurate detection and quantification of stibine are crucial for environmental monitoring, industrial hygiene, and research applications.

Protocol: Determination by Hydride Generation Atomic Absorption Spectrometry (HG-AAS)

HG-AAS is a highly sensitive method for determining trace amounts of antimony by converting it to volatile stibine before analysis.[23]

Causality: This technique leverages the chemical generation of stibine to separate the analyte (Sb) from complex sample matrices, which can interfere with direct analysis. The gaseous stibine is then thermally decomposed in the spectrometer's atomizer, and the concentration of ground-state antimony atoms is measured by their absorption of light at a specific wavelength, providing high sensitivity and selectivity.

Methodology:

-

Sample Preparation: Acidify the aqueous sample (e.g., environmental water) with hydrochloric acid (HCl). For total inorganic antimony, a pre-reduction step (e.g., with potassium iodide and ascorbic acid) may be needed to convert Sb(V) to Sb(III), as Sb(III) forms stibine more efficiently at certain pH levels.[23]

-

Hydride Generation: Introduce the prepared sample into a continuous flow injection system. Mix the sample stream with a stream of a reducing agent, typically 0.4% - 5.0% sodium borohydride (NaBH₄) in a sodium hydroxide (NaOH) solution.[23] This reaction rapidly generates stibine gas (SbH₃).

-

Gas-Liquid Separation: Pass the mixture into a gas-liquid separator. An inert carrier gas (Argon) strips the volatile stibine from the liquid phase and carries it towards the spectrometer.

-

Atomization and Detection: The SbH₃-laden argon stream is directed into a heated quartz cell (atomizer) in the light path of an atomic absorption spectrometer. The high temperature instantly decomposes the stibine into elemental antimony and hydrogen.

-

Quantification: The instrument measures the absorbance of light by the free antimony atoms at 217.6 nm. The absorbance is proportional to the antimony concentration in the original sample, which is determined by calibration with standards of known concentration. The detection limits for this method can be in the sub-µg/L range.[23][24]

Conclusion

Stibine (SbH₃) is a compound of significant interest in materials science and a potent industrial hazard. Its unique chemical properties, stemming from its molecular structure and thermodynamic instability, dictate the stringent protocols required for its synthesis, handling, and use. A thorough, causality-driven understanding of its reactivity, decomposition pathways, and toxicology is paramount for any professional working with this challenging but important molecule. Adherence to validated protocols and robust safety engineering are not merely best practices but absolute necessities to mitigate the substantial risks associated with its use.

References

- Current time information in Los Angeles, CA, US. (n.d.). Google.

-

National Center for Biotechnology Information. (n.d.). Stibine. PubChem. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). Stibine. Retrieved January 16, 2026, from [Link]

-

The University of Kansas Health System. (n.d.). Poison Facts: Medium Chemicals: Stibine. Retrieved January 16, 2026, from [Link]

-

Grokipedia. (n.d.). Stibine. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). Antimony. Retrieved January 16, 2026, from [Link]

-

Sinochem Nanjing Corporation. (n.d.). Stibine. Retrieved January 16, 2026, from [Link]

-

Taylor & Francis. (n.d.). Stibine – Knowledge and References. Retrieved January 16, 2026, from [Link]

-

McGraw-Hill Education. (n.d.). ANTIMONY AND STIBINE. AccessMedicine. Retrieved January 16, 2026, from [Link]

-

Occupational Safety and Health Administration. (n.d.). STIBINE (ANTIMONY HYDRIDE). Retrieved January 16, 2026, from [Link]

-

Simple English Wikipedia. (n.d.). Stibine. Retrieved January 16, 2026, from [Link]

-

XOBDO.ORG. (n.d.). stibine. Retrieved January 16, 2026, from [Link]

-

GOV.UK. (n.d.). Arsine and stibine - Incident management. Retrieved January 16, 2026, from [Link]

-

International Labour Organization. (n.d.). ICSC 0776 - STIBINE. Retrieved January 16, 2026, from [Link]

-

GOV.UK. (2024, May 13). Arsine and stibine: toxicological overview. Retrieved January 16, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY. NJ.gov. Retrieved January 16, 2026, from [Link]

-

PubMed. (2015, August 15). Electrochemical generation of antimony volatile species, stibine, using gold and silver mercury amalgamated cathodes and determination of Sb by flame atomic absorption spectrometry. Retrieved January 16, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Application of Alkali Metal Antimonide—A New Approach to Antimony Chemistry. PMC. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (2024, September 2). Antimony Toxicity. StatPearls. Retrieved January 16, 2026, from [Link]

-

mocvd-precursor-encyclopedia.de. (n.d.). Sb HYDRIDE (STIBINE). Retrieved January 16, 2026, from [Link]

-

University of Sheffield. (n.d.). Antimony trihydride. Mark Winter. Retrieved January 16, 2026, from [Link]

-

PubMed. (2010, June 15). Determination of Antimony in Environment Samples by Gas Phase Chemiluminescence Detection Following Flow Injection Hydride Generation and Cryotrapping. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2025, August 6). Noteworthy Method for Direct Determination of Sb III and Total Inorganic Antimony in Natural Waters. Retrieved January 16, 2026, from [Link]

-

Reddit. (2012, October 19). If stibine (SbH3) has 3 bonded electron pairs and one lone pair, then why are its bond angles 91.7 degrees as opposed to 107?. Retrieved January 16, 2026, from [Link]

-

Reddit. (2019, April 10). Synthesis of Stibine. r/chemistry. Retrieved January 16, 2026, from [Link]

-

ACS Publications. (2025, April 16). Hydride Generation-Based Purification Method for High-Precision Antimony Isotopic Analysis in Low-Concentration and Complex-Matrix Samples. Analytical Chemistry. Retrieved January 16, 2026, from [Link]

Sources

- 1. Stibine | SbH3 | CID 9359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stibine - Wikipedia [en.wikipedia.org]

- 3. kansashealthsystem.com [kansashealthsystem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. reddit.com [reddit.com]

- 8. xobdo.org [xobdo.org]

- 9. STIBINE (ANTIMONY HYDRIDE) | Occupational Safety and Health Administration [osha.gov]

- 10. STIBINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. sinochem-nanjing.com [sinochem-nanjing.com]

- 12. Antimony - Wikipedia [en.wikipedia.org]

- 13. Stibine - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 14. ICSC 0776 - STIBINE [chemicalsafety.ilo.org]

- 15. reddit.com [reddit.com]

- 16. Sb HYDRIDE (STIBINE) | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 19. gov.uk [gov.uk]

- 20. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 21. Antimony Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. nj.gov [nj.gov]

- 23. researchgate.net [researchgate.net]

- 24. Electrochemical generation of antimony volatile species, stibine, using gold and silver mercury amalgamated cathodes and determination of Sb by flame atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of Stibine Gas (SbH₃)

Prepared by: Gemini, Senior Application Scientist

Foreword: The Duality of Stibine—Utility and Extreme Hazard

Stibine (IUPAC name: stibane, SbH₃) is the principal covalent hydride of antimony and a heavy analogue of ammonia.[1] It is a colorless, highly toxic gas with a disagreeable odor often compared to hydrogen sulfide (rotten eggs).[2][3] While its primary modern application is as a gaseous n-type dopant for silicon in the semiconductor industry, its extreme instability and toxicity demand a profound understanding of its chemical behavior and handling protocols.[1][4] This guide is intended for chemical researchers and professionals, providing a comprehensive overview of the core synthesis methodologies, the principles that govern them, and the critical safety systems required for its preparation and use. The inherent instability of stibine, which decomposes slowly at room temperature and rapidly at 200°C, is a central theme in its chemistry; the decomposition is autocatalytic and can be explosive under certain conditions.[1][4]

Section 1: Physicochemical Properties and Safety Data

A foundational understanding of stibine's properties is non-negotiable for any researcher. Its behavior as a dense, flammable gas dictates all handling and safety procedures.

| Property | Value | Source(s) |

| Formula | SbH₃ | [1] |

| Molar Mass | 124.784 g/mol | [1] |

| Appearance | Colorless gas | [1][4] |

| Odor | Disagreeable, like H₂S (rotten eggs) | [2][3] |

| Boiling Point | -17 °C (1 °F) | [1] |

| Melting Point | -88 °C (-126 °F) | [1] |

| Density (gas) | 5.48 g/L | [1] |

| Vapor Density | 4.31 (Heavier than air) | [4][5] |

| Solubility | Slightly soluble in water; soluble in ethanol | [1] |

| Autoignition Temp. | ~200 °C (392 °F) | [4] |

| Main Hazards | Extremely toxic, flammable, highly reactive | [1][3] |

Toxicity and Safety: Stibine is an extremely potent hemolytic agent, similar to arsine, causing the destruction of red blood cells.[4][6] The onset of symptoms can be delayed for several hours following exposure and include headache, nausea, weakness, abdominal pain, and hematuria (blood in the urine).[3][7] Due to its severe toxicity (LC50 of 100 ppm in mice) and flammability, all work with stibine must be conducted in a well-ventilated fume hood or a glovebox, with continuous gas monitoring and appropriate personal protective equipment (PPE), including a self-contained breathing apparatus (SCBA) on standby.[1][8]

Section 2: Core Synthesis Methodologies

The preparation of stibine is challenging due to its thermal instability. Unlike ammonia or phosphine, it cannot be easily stored and is typically generated in situ or freshly prepared for immediate use.[9] The primary methods fall into two main categories: the reduction of antimony compounds and the protonolysis of metal antimonides.

Reduction of Antimony(III) Compounds

This is the most common laboratory-scale approach, utilizing a suitable antimony(III) precursor and a powerful hydride-donating reagent. The causality behind this choice is the electrophilic nature of the Sb³⁺ center, which readily accepts hydride ions (H⁻) to form the covalent Sb-H bonds.

Common Precursors: Antimony trichloride (SbCl₃) and Antimony trioxide (Sb₂O₃). Reducing Agents: Sodium borohydride (NaBH₄) and Lithium aluminum hydride (LiAlH₄).

The general reactions are as follows:

-

4 SbCl₃ + 3 NaBH₄ → 4 SbH₃ + 3 NaCl + 3 BCl₃[1]

-

2 Sb₂O₃ + 3 LiAlH₄ → 4 SbH₃ + 1.5 Li₂O + 1.5 Al₂O₃[1]

Causality of Reagent Choice:

-

Sodium Borohydride (NaBH₄): This reagent is often preferred due to its greater safety and ease of handling compared to LiAlH₄. It is sufficiently reactive to reduce SbCl₃ in a controlled manner.

-

Lithium Aluminum Hydride (LiAlH₄): As a more potent reducing agent, LiAlH₄ can reduce the less reactive antimony trioxide. However, its violent reaction with water and protic solvents necessitates strictly anhydrous conditions, making the experimental setup more demanding.[9]

The choice between SbCl₃ and Sb₂O₃ often depends on purity requirements and the desired reaction kinetics. SbCl₃ is generally more reactive.

Caption: Primary synthesis routes for stibine via reduction.

Protonolysis of Metal Antimonides

This classical method involves the reaction of a metal antimonide, which contains the Sb³⁻ anion, with a proton source (even water) to generate stibine.[1]

Common Precursor: Sodium antimonide (Na₃Sb) or Magnesium antimonide (Mg₃Sb₂). Protic Reagent: Water (H₂O) or dilute non-oxidizing acids like HCl.

The reaction is a straightforward acid-base reaction:

-

Na₃Sb + 3 H₂O → SbH₃ + 3 NaOH[1]

Causality of Method: This approach relies on the pre-formation of an alloy or intermetallic compound containing antimony in a highly reduced state. The Sb³⁻ anion is a powerful base and is readily protonated by weak acids like water. The primary challenge of this method lies in the initial preparation of the metal antimonide, which requires high-temperature synthesis from the elements.

Electrochemical Synthesis

Electrochemical methods offer a high degree of control over the generation rate of stibine, which is advantageous for analytical applications or for producing high-purity gas for the semiconductor industry.[4] The process involves the electrochemical reduction of antimony ions at a cathode in an electrolytic cell.[10]

The cathodic half-reaction in an acidic medium can be represented as:

-

Sb³⁺(aq) + 3H⁺ + 6e⁻ → SbH₃(g)[11]

Causality of Method: By controlling the applied current, one can precisely control the rate of electron transfer and, consequently, the rate of stibine evolution. This method is particularly useful for treating antimony-containing wastewater, where Sb³⁺ is reduced to volatile SbH₃, which can be swept away by a carrier gas and subsequently captured or decomposed to recover elemental antimony.[11] The choice of cathode material (e.g., gold or silver mercury amalgamated cathodes) is critical for efficiency and minimizing side reactions.[10]

Section 3: Detailed Experimental Protocol

Synthesis of Stibine via Reduction of SbCl₃ with NaBH₄

Disclaimer: This protocol is for informational purposes only and must only be attempted by trained professionals in a facility designed for handling extremely hazardous materials. A thorough, site-specific risk assessment is mandatory.

Objective: To generate a stream of stibine gas diluted in an inert carrier for immediate use.

Materials & Apparatus:

-

Antimony Trichloride (SbCl₃), anhydrous

-

Sodium Borohydride (NaBH₄)

-

Diglyme (or a similar high-boiling ether), anhydrous

-

Nitrogen or Argon gas (high purity)

-

Gas-tight, three-neck round-bottom flask

-

Pressure-equalizing dropping funnel

-

Gas inlet adapter

-

Condenser (cooled to -10°C to -20°C)

-

Series of gas traps: one empty (safety trap), one with a drying agent (e.g., CaSO₄), and a final cold trap (-90°C or lower) to collect purified stibine if needed.

-

Schlenk line or similar inert atmosphere manifold

-

Stir plate and stir bar

-

Stibine gas detector

Caption: Flow diagram for stibine generation and purification.

Step-by-Step Methodology:

-

System Preparation: Assemble the glassware as shown in the diagram above. Ensure all joints are properly sealed and leak-tested. The entire system must be purged with an inert gas (N₂ or Ar) for at least 30 minutes to remove all oxygen and moisture.

-

Reagent Preparation:

-

In the three-neck flask, prepare a solution of anhydrous SbCl₃ in anhydrous diglyme under a positive pressure of inert gas. Cool the flask in an ice bath.

-

In the dropping funnel, prepare a solution of NaBH₄ in anhydrous diglyme. This solution should also be maintained under an inert atmosphere.

-

-

Gas Generation:

-

Begin a slow, steady flow of the inert carrier gas through the system. This will carry the generated stibine to its point of use or collection.

-

With vigorous stirring, begin the dropwise addition of the NaBH₄ solution from the funnel into the cooled SbCl₃ solution. The rate of addition must be carefully controlled to manage the rate of gas evolution. A rapid reaction can lead to a dangerous pressure buildup.

-

The reaction is immediate, and stibine gas will begin to evolve. Maintain the flask temperature at 0-5°C throughout the addition.

-

-

Purification:

-

The gas stream exiting the flask is first passed through the condenser cooled to -20°C. This serves to trap any solvent vapor (diglyme) and less volatile impurities.

-

The gas then passes through a drying agent to remove any trace moisture.

-

-

Use or Collection:

-

For in situ use (e.g., in Chemical Vapor Deposition), the purified gas stream is directed immediately into the reaction chamber.[1]

-

For collection, the gas is passed through a U-tube trap immersed in a liquid nitrogen/isopropanol slush bath (approx. -90°C or colder) to condense the stibine (B.P. -17°C). The non-condensable carrier gas is then vented through a chemical scrubber system designed to decompose any uncaptured stibine (e.g., a solution of potassium permanganate or sodium hypochlorite).

-

-

Shutdown and Decontamination:

-

Once the addition is complete, continue stirring and purging with inert gas for 30-60 minutes to ensure all generated stibine has been swept from the system.

-

Carefully quench the reaction mixture by slowly adding isopropanol, followed by water, to decompose any unreacted NaBH₄. All residual antimony compounds and contaminated glassware must be treated as hazardous waste and disposed of according to institutional protocols.

-

Section 4: Concluding Remarks

The synthesis of stibine is a task reserved for experienced chemists operating with a deep respect for its hazardous nature. The methodologies presented—reduction of Sb(III) compounds, protonolysis of antimonides, and electrochemical generation—each offer distinct advantages and challenges. The choice of method is dictated by the required scale, purity, and available equipment. In all cases, the instability of the target molecule is the defining chemical principle, necessitating controlled reaction conditions and robust safety engineering. Future research may focus on developing more stable stibine precursors or safer in situ generation methods to mitigate the significant risks associated with handling this valuable but dangerous gas.

References

A consolidated list of authoritative sources cited within this guide.

-

PubChem. (n.d.). Stibine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Stibine. Retrieved from [Link]

-

The University of Kansas Health System. (n.d.). Poison Facts: Medium Chemicals: Stibine. Retrieved from [Link]

-

Wikipedia. (n.d.). Antimony. Retrieved from [Link]

-

GOV.UK. (n.d.). Arsine and stibine - Incident management. Retrieved from [Link]

-

Gelest. (n.d.). Safety Data Sheet: Trimethylstibine. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Stibine. Retrieved from [Link]

-

López-García, I., et al. (2015). Electrochemical generation of antimony volatile species, stibine, using gold and silver mercury amalgamated cathodes and determination of Sb by flame atomic absorption spectrometry. Talanta, 141, 249-255. Retrieved from [Link]

-

ADEKA. (2022). Safety Data Sheet: Antimony. Retrieved from [Link]

-

Schneider, S., Ivlev, S., & von Hänisch, C. (2021). Stibine as a reagent in molecular chemistry - targeted synthesis of primary and secondary stibanyl-gallanes and their lighter homologues. Dalton Transactions, 50(13), 4584-4591. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards: Stibine. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Stibine – Knowledge and References. Retrieved from [Link]

-

GOV.UK. (2024). Arsine and stibine: toxicological overview. Retrieved from [Link]

-

Wang, Y., et al. (2024). The optimization of electrochemical hydride generation technology for treating antimony-containing wastewater. Scientific Reports, 14(1), 21069. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Stibine (Antimony Hydride). Retrieved from [Link]

Sources

- 1. Stibine - Wikipedia [en.wikipedia.org]

- 2. kansashealthsystem.com [kansashealthsystem.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. Stibine | SbH3 | CID 9359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. STIBINE (ANTIMONY HYDRIDE) | Occupational Safety and Health Administration [osha.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. gov.uk [gov.uk]

- 8. nj.gov [nj.gov]

- 9. Stibine as a reagent in molecular chemistry - targeted synthesis of primary and secondary stibanyl-gallanes and their lighter homologues - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Electrochemical generation of antimony volatile species, stibine, using gold and silver mercury amalgamated cathodes and determination of Sb by flame atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The optimization of electrochemical hydride generation technology for treating antimony-containing wastewater - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Molecular Structure and Geometry of Stibine (SbH₃)

Abstract: This technical guide provides a comprehensive examination of the molecular structure and geometry of Stibine (SbH₃), a pnictogen hydride of significant interest in semiconductor manufacturing and chemical synthesis. Moving beyond simplistic models, this document synthesizes insights from Valence Shell Electron Pair Repulsion (VSEPR) theory, advanced concepts of orbital hybridization, and Molecular Orbital (MO) theory to explain the nuanced structural characteristics of Stibine. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, mechanistic understanding of this molecule.

Introduction to Stibine

Stibine (IUPAC name: stibane) is an inorganic compound with the chemical formula SbH₃. It is a colorless, highly toxic gas and the principal covalent hydride of antimony, analogous to ammonia (NH₃).[1] Its physical and chemical properties are largely dictated by its unique molecular architecture. A precise understanding of its geometry, bond angles, and electronic structure is paramount for predicting its reactivity, designing safe handling protocols, and leveraging its properties in technological applications, such as a doping agent in the semiconductor industry.[1][2]

Electronic Configuration and Lewis Structure

To begin our structural analysis, we first consider the valence electronic configuration of the constituent atoms. Antimony (Sb), the central atom, is in Group 15 of the periodic table and has five valence electrons ([Kr] 4d¹⁰ 5s² 5p³). Each hydrogen (H) atom contributes one valence electron.

The total number of valence electrons for SbH₃ is: 5 (from Sb) + 3 × 1 (from H) = 8 valence electrons.[3]

The Lewis structure is drawn by placing the antimony atom at the center, bonded to three hydrogen atoms. The remaining two electrons form a non-bonding lone pair on the antimony atom.[3] This arrangement satisfies the octet rule for antimony and the duet rule for each hydrogen.

Valence Shell Electron Pair Repulsion (VSEPR) Theory Analysis

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a foundational model used to predict molecular geometry based on minimizing electrostatic repulsion between electron pairs in the valence shell of the central atom.[4]

For Stibine (SbH₃):

-

Central Atom: Antimony (Sb)

-

Number of Bonding Pairs (X): 3 (three Sb-H single bonds)

-

Number of Lone Pairs (E): 1 (one lone pair on Sb)

This gives SbH₃ an AX₃E₁ designation. According to VSEPR theory, four electron pairs will arrange themselves in a tetrahedral electron geometry to maximize their separation. However, the molecular geometry, which describes the arrangement of only the atoms, is trigonal pyramidal .[5][6] The lone pair occupies one of the tetrahedral vertices, repelling the bonding pairs and pushing the three hydrogen atoms closer together. This lone pair-bond pair repulsion is stronger than bond pair-bond pair repulsion, leading to a compression of the H-Sb-H bond angles from the ideal tetrahedral angle of 109.5°.[4][7]

Hybridization and the Significance of Drago's Rule

A simple application of hybridization theory for an AX₃E₁ system would predict sp³ hybridization for the central antimony atom, similar to ammonia. However, experimental data for Stibine reveals a significantly smaller bond angle than that of ammonia (107.8°), which contradicts this simple model. The experimentally determined H-Sb-H bond angle in Stibine is approximately 91.7° .[1]

This discrepancy is explained by Drago's Rule , an empirical observation that addresses the hybridization of heavier p-block elements.[8] The rule states that for molecules with a central atom from the third period or below in Groups 15-16, if the central atom has at least one lone pair and is bonded to atoms with an electronegativity of 2.5 or less, hybridization is negligible.[8]

Stibine meets these criteria:

-

Antimony is in the 5th period.

-

It possesses one lone pair.

-

Hydrogen's electronegativity is ~2.20.

The rationale behind Drago's rule lies in the energy difference between the valence s and p orbitals. For heavier elements like antimony, the energy gap between the 5s and 5p orbitals is substantial. The energy required to promote an s electron and hybridize the orbitals is not sufficiently compensated by the energy released upon forming bonds.[8] Consequently, the Sb-H bonds are formed primarily through the overlap of the antimony's pure 5p orbitals with the 1s orbitals of hydrogen. Since the three p-orbitals (pₓ, pᵧ, p₂) are oriented at 90° to each other, the resulting bond angles are close to 90°. The lone pair resides in the unhybridized, sterically inactive 5s orbital, which is spherical and held closer to the nucleus.[9]

A Molecular Orbital (MO) Theory Perspective

Molecular Orbital theory provides a more sophisticated model of bonding. In SbH₃, the valence orbitals (5s and 5p of Sb, and 1s of each H) combine to form a set of molecular orbitals.

A qualitative MO diagram for SbH₃ would show the following:

-

The three 1s orbitals of the hydrogen atoms combine to form group orbitals of a₁ and e symmetry.

-

The 5s and 5p orbitals of antimony also have a₁ (from 5s and 5p₂) and e (from 5pₓ and 5pᵧ) symmetries.

-

The antimony 5p orbitals interact with the hydrogen group orbitals to form three bonding (σ) and three antibonding (σ*) molecular orbitals.

-

Crucially, due to the large energy gap, the antimony 5s orbital interacts very little with the other orbitals and remains largely non-bonding. This orbital, of a₁ symmetry, accommodates the lone pair of electrons.

This MO description is consistent with Drago's rule: the highest occupied molecular orbital (HOMO) is essentially the non-bonding 5s orbital of antimony, and the bonding orbitals are predominantly of p-character. This minimal s-p mixing results in the observed bond angle of ~91.7°, which reflects the near-orthogonal nature of the p-orbitals used in bonding.[9]

Symmetry and Group Theory

The trigonal pyramidal structure of Stibine belongs to the C₃ᵥ point group .[10] This point group is characterized by the following symmetry elements:

-

E: The identity element.

-

Two C₃ axes: A principal three-fold axis of rotation that passes through the antimony atom and the center of the triangle formed by the three hydrogen atoms. Rotations by 120° (C₃) and 240° (C₃²) leave the molecule indistinguishable.

-

Three σᵥ planes: Three vertical mirror planes that each contain the principal C₃ axis and one of the Sb-H bonds.[10][11]

The C₃ᵥ symmetry is consistent with a polar molecule, as the dipole moments of the individual Sb-H bonds do not cancel out, resulting in a net molecular dipole moment.

Visualization of Stibine's Molecular Geometry

Sources

- 1. Stibine - Wikipedia [en.wikipedia.org]

- 2. Stibine | SbH3 | CID 9359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. VSEPR - Considerations [chm.davidson.edu]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. quora.com [quora.com]

- 9. reddit.com [reddit.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. simons.hec.utah.edu [simons.hec.utah.edu]

The Precarious Nature of Stibine: A Thermodynamic and Stability Deep Dive

An In-depth Technical Guide for Researchers and Scientists

Foreword

Stibine (SbH₃), the trihydride of antimony, is a compound of significant interest in specialized fields such as semiconductor manufacturing. However, its extreme toxicity and inherent instability present substantial challenges to its handling and application. For researchers, scientists, and professionals in fields where this hazardous gas might be encountered or considered, a thorough understanding of its thermodynamic properties and stability is not merely academic—it is a critical safety imperative. This guide provides a comprehensive exploration of the thermodynamic data governing stibine's behavior and delves into the kinetics and mechanisms of its decomposition, offering insights into why this molecule is so precariously balanced. While organoantimony compounds have been investigated in medicinal chemistry, the use of stibine itself in drug development is virtually nonexistent, a fact underscored by its hazardous profile detailed herein.

Thermodynamic Profile of Stibine: A Foundation of Instability